
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide, also known as DBM-H, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. DBM-H is a hydrazide derivative of sulfonamide and benzaldehyde, which has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is also stable and can be stored for extended periods without degradation. However, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. One area of research is the development of new drugs and therapies based on the structure of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. Another area of research is the investigation of the mechanism of action and molecular targets of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. Additionally, further studies are needed to determine the efficacy and safety of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide in vivo, as well as its potential applications in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal and biological fields. The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases and cancer. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide, including the development of new drugs and therapies and investigation of its mechanism of action and molecular targets.
Synthesis Methods
The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde and 4-tert-butyl-N'-benzenesulfonylhydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide. The synthesis of 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Scientific Research Applications
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in medicinal and biological research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)15-7-10-17(11-8-15)26(22,23)21-20-13-14-6-9-16(24-4)12-18(14)25-5/h6-13,21H,1-5H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIVHAATWRCKN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

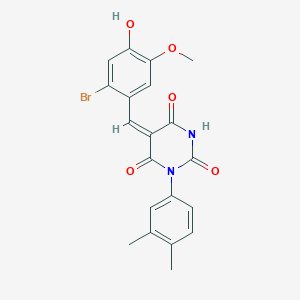
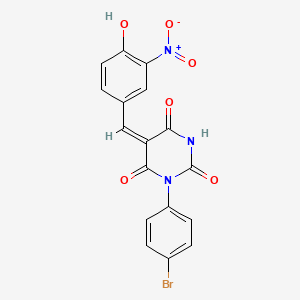
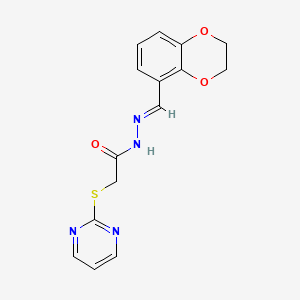
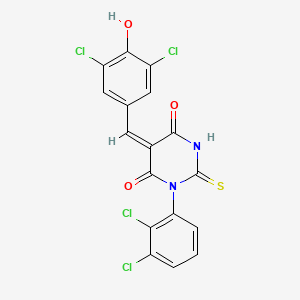
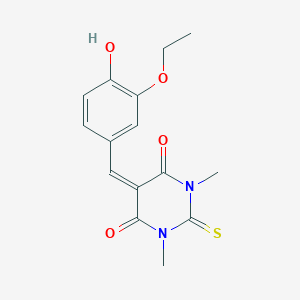
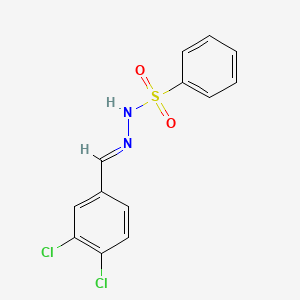
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
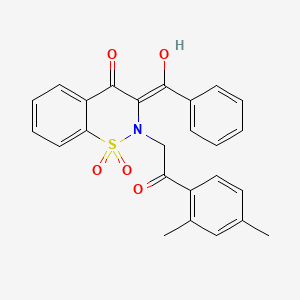
![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
![4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B5908725.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908760.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908763.png)